1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- is a chemical compound with the molecular formula . This compound features two nitrophenyl groups attached to a 1,2-ethanediol backbone, making it a significant compound in organic chemistry. The presence of nitro groups enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- is classified as an organic compound and falls under the category of nitro compounds. It is typically synthesized through nitration processes involving 1,2-ethanediol derivatives. This compound is also known by its CAS number 62635-27-2, which is used for identification in chemical databases.
The synthesis of 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- generally involves the nitration of 1,2-ethanediol derivatives. The typical reaction conditions include:
In industrial settings, large-scale synthesis may utilize continuous flow reactors to optimize yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired product effectively.
The molecular structure of 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- consists of:
1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- can undergo several chemical reactions:
The mechanism of action for 1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- primarily involves its interaction with biological targets through its nitrophenyl groups. These groups can participate in various biochemical pathways due to their electron-withdrawing nature and potential for further chemical transformations. Specific interactions depend on the target molecules and the surrounding chemical environment.
The compound's reactivity profile allows it to serve as a precursor in various synthetic applications while maintaining stability under controlled conditions.
1,2-Ethanediol, 1,2-bis(2-nitrophenyl)- has several noteworthy applications:
This compound's unique structure and reactivity make it a valuable asset in scientific research and industrial applications alike.
The synthesis of 1,2-bis(2-nitrophenoxy)ethane primarily relies on O-alkylation via nucleophilic substitution, where ethylene glycol acts as a dinucleophile and 2-chloronitrobenzene serves as the electrophilic coupling partner. The reaction proceeds under mild conditions (50–80°C) to minimize nitro group reduction or hydrolysis. A critical advancement involves using N,N-dimethylacetamide (DMAc) as a polar aprotic solvent, which enhances the solubility of both inorganic bases and organic reactants. Typical molar ratios are 1:2.0–2.2 (ethylene glycol to 2-chloronitrobenzene) with 240–250 mol% alkali metal hydroxide relative to glycol [5] . This method achieves yields >90% by suppressing diaryl ether byproducts through controlled addition rates and temperature gradients.
Table 1: Nucleophilic Substitution Reaction Parameters
Variable | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 55–65°C | <65°C: Prevents decomposition |
2-Chloronitrobenzene | 210–220 mol% | >220 mol%: Increases impurities |
Reaction Time | 5–7 hours | <5h: Incomplete conversion |
Solvent | DMAc | Alternatives reduce yield 20–30% |
Phase-transfer catalysts (PTCs) enable etherification in biphasic systems, though industrial adoption is limited by practical constraints. Early methods employed benzyl-dimethyl-laurylammonium chloride (50% aqueous solution) with 400 mol% aqueous sodium hydroxide at 90°C [5]. While achieving moderate yields (75–80%), this approach generates saline wastewater containing 2-nitrophenol byproducts and requires stringent pH adjustments (to 3–4 with HCl) during workup. The PTC facilitates anion transfer but necessitates prolonged reaction times (16 hours post-addition), reducing throughput compared to homogeneous DMAc methods. Environmental concerns arise from catalyst residues and high salt loads, making solvent-mediated routes preferable for large-scale production [5] .
Table 2: Phase-Transfer vs. Homogeneous Catalysis
Parameter | PTC System | DMAc-Alkali Hydroxide |
---|---|---|
Catalyst | Quaternary ammonium | Solid KOH/NaOH |
Reaction Time | 19 hours total | 5–7 hours total |
Byproducts | 2-Nitrophenol, salts | Minimal inorganic salts |
Waste Complexity | High (catalyst, salts) | Low (distillable solvent) |
Solvent selection critically influences reaction efficiency and product purity. DMAc outperforms alternatives like DMSO, acetone, or alcohols due to its high dielectric constant (ε = 37.8), which stabilizes the alkoxide intermediate and enhances 2-chloronitrobenzene solubility. Water content must be minimized (<1%) to prevent hydroxide consumption via hydrolysis, which lowers yields by 15–20% [5] . Post-reaction, the mixture is acidified to pH 6.0–6.5 with concentrated HCl or H₂SO₄ to dissolve metal hydroxides before hot filtration. Precipitation of the product from DMAc filtrates uses water or ethanol, yielding crystalline 1,2-bis(2-nitrophenoxy)ethane with >98% purity. Solvent recovery via distillation achieves >90% reuse, improving process sustainability.
Table 3: Solvent Performance in Etherification
Solvent | Yield (%) | Byproduct Formation | Ease of Recovery |
---|---|---|---|
DMAc | 92–95 | Low | High |
DMSO | 70–75 | Moderate | Moderate |
Toluene | 40–50 | High | High |
Ethanol | 60–65 | High | High |
Alkali metal hydroxides (MOH) deprotonate ethylene glycol to generate nucleophilic alkoxides, with potassium hydroxide proving superior to sodium hydroxide in reaction kinetics. KOH’s lower lattice energy enhances solubility in DMAc, accelerating alkoxide formation. Studies show 240–250 mol% KOH completes the reaction in 4–5 hours at 60°C, whereas NaOH requires 6–7 hours under identical conditions [2] . Rubidium and cesium hydroxides show marginally faster kinetics but offer no cost-to-benefit advantage. The base is introduced as a solid or DMAc suspension to avoid water ingress. Post-reaction neutralization with mineral acids (e.g., H₂SO₄) precipitates inorganic salts (K₂SO₄/Na₂SO₄), which are removed via hot filtration to prevent product degradation.
Table 4: Alkali Metal Hydroxide Performance
Base (240 mol%) | Reaction Time (h) | Isolated Yield (%) | Byproducts |
---|---|---|---|
KOH | 4–5 | 94 | <2% |
NaOH | 6–7 | 90 | 3–5% |
LiOH | 8–9 | 80 | 8–10% |
CsOH | 3–4 | 92 | <2% |
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